molecular formula C31H27N5O4S B11687074 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11687074
M. Wt: 565.6 g/mol
InChI Key: SDJOCCUEXDLWJU-UZWMFBFFSA-N
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Description

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction but often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups and aromatic substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a member of the triazole family, which has garnered attention for its diverse biological activities, including anti-cancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N4O3SC_{24}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 446.52 g/mol. The structure features a triazole ring, which is known for its role in biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one in focus have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A notable study reported that triazole-thione derivatives demonstrated potent activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values as low as 6.2 µM for HCT-116 and 27.3 µM for T47D cells .

Cell Line IC50 (µM) Reference
HCT-116 (Colon)6.2
T47D (Breast)27.3

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways including the modulation of transcription factors and cell cycle regulators.

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives are recognized for their antimicrobial effects. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For example, a derivative similar to our compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli .

The biological activity of triazole derivatives is often attributed to their ability to act as enzyme inhibitors or receptor modulators. The presence of the triazole ring allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity.

  • Enzyme Inhibition : Triazoles can inhibit enzymes involved in DNA synthesis and repair, leading to cell death in rapidly dividing cancer cells.
  • Receptor Modulation : These compounds can also interact with various receptors in the body, influencing pathways related to inflammation and immune response.

Case Studies

Several research studies have evaluated the biological effects of similar compounds:

  • A study published in Pharmaceutical Research found that a related triazole compound showed significant inhibition of tumor growth in vivo models when administered at specific dosages .
  • Another investigation into the pharmacokinetics and toxicity profiles revealed that these compounds had manageable side effects while maintaining high efficacy against targeted cells .

Q & A

Q. Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by functionalization. A common approach includes:

  • Triazole ring synthesis : Reacting substituted hydrazines with isothiocyanates under reflux in ethanol or methanol, catalyzed by bases like cesium carbonate .
  • Thioether linkage formation : Alkylation of the triazole-thiol intermediate with chloroacetohydrazide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Hydrazone condensation : Reacting the intermediate with 3-phenoxybenzaldehyde in ethanol under acidic conditions (e.g., acetic acid) to form the final Schiff base .
    Optimization : Reaction progress is monitored via TLC, and purity is ensured through recrystallization or column chromatography. Yield improvements focus on solvent selection, temperature control, and catalyst loading .

Q. Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent integration and hydrazone (E)-configuration via coupling constants (e.g., J=1214HzJ = 12–14 \, \text{Hz}) .
  • IR spectroscopy : Peaks at 1650–1680 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (N-H stretch) validate functional groups .
  • HPLC-MS : Determines molecular weight (e.g., [M+H]+^+ at ~570–580 m/z) and purity (>95%) .
  • X-ray crystallography : Resolves 3D conformation using SHELX software for crystallographic refinement .

Q. Basic: How is the compound’s biological activity assessed in preliminary studies?

In vitro assays are prioritized:

  • Antimicrobial activity : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations (typical range: 1–10 µM) .
  • Enzyme inhibition : Evaluated against COX-2 or kinases using fluorometric/colorimetric kits with positive controls (e.g., celecoxib) .
    Controls : Include solvent-only blanks and reference drugs (e.g., 5-fluorouracil for cytotoxicity) .

Q. Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies in IC50_{50} or MIC values may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and validate with internal replicates .
  • Compound purity : Confirm via HPLC and elemental analysis; impurities >2% can skew results .
  • Structural analogs : Compare with derivatives (e.g., halogenated vs. methoxy-substituted triazoles) to identify substituent effects .
    Mitigation : Use orthogonal assays (e.g., apoptosis staining alongside MTT) to confirm mechanisms .

Q. Advanced: What computational strategies predict binding modes with biological targets?

  • Molecular docking : Tools like AutoDock Vina dock the compound into target proteins (e.g., COX-2 PDB: 3LN1). Key interactions include triazole-sulfur with catalytic residues (e.g., Arg120) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • Validation : Mutagenesis studies (e.g., Ala-scanning of predicted binding sites) confirm computational predictions .

Q. Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

SAR insights :

  • 3,4-Dimethoxyphenyl group : Enhances lipophilicity and membrane penetration, critical for anticancer activity .
  • Sulfanyl linkage : Replacing sulfur with oxygen reduces potency, highlighting its role in target binding .
  • Hydrazone moiety : (E)-configuration improves stability; substituents on the phenoxy ring modulate selectivity .
    Design strategy : Synthesize derivatives with electron-withdrawing groups (e.g., -NO2_2) on the phenyl ring to enhance electrophilic interactions .

Q. Advanced: What challenges arise in crystallographic structural elucidation, and how are they addressed?

  • Crystal growth : Low solubility in common solvents requires vapor diffusion with DMSO/water mixtures .
  • Disorder in flexible groups : The phenoxyphenyl moiety may require anisotropic displacement parameter (ADP) refinement in SHELXL .
  • Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 09) to confirm bond lengths/angles .

Q. Advanced: How can solubility limitations in biological assays be overcome?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate or PEG groups on the hydrazone nitrogen for in vivo hydrolysis .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to improve bioavailability .

Q. Advanced: What mechanistic studies clarify its enzyme inhibition profile?

  • Kinetic assays : Measure KiK_i values via Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for target engagement .
  • Western blotting : Assess downstream signaling (e.g., p53 upregulation) to link enzyme inhibition to phenotypic effects .

Q. Advanced: How do researchers validate target specificity to minimize off-target effects?

  • Selectivity panels : Screen against related enzymes (e.g., COX-1 vs. COX-2) .
  • CRISPR knockouts : Delete putative targets (e.g., EGFR) in cell lines to confirm response loss .
  • Proteomics : SILAC-based profiling identifies off-target protein interactions .

Properties

Molecular Formula

C31H27N5O4S

Molecular Weight

565.6 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C31H27N5O4S/c1-38-27-17-16-23(19-28(27)39-2)30-34-35-31(36(30)24-11-5-3-6-12-24)41-21-29(37)33-32-20-22-10-9-15-26(18-22)40-25-13-7-4-8-14-25/h3-20H,21H2,1-2H3,(H,33,37)/b32-20+

InChI Key

SDJOCCUEXDLWJU-UZWMFBFFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)OC5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)OC5=CC=CC=C5)OC

Origin of Product

United States

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